molecular formula C10H6F3N B1331143 7-(Trifluoromethyl)quinoline CAS No. 325-14-4

7-(Trifluoromethyl)quinoline

Cat. No. B1331143
CAS RN: 325-14-4
M. Wt: 197.16 g/mol
InChI Key: CMMSEFHVUYEEDY-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)quinoline is a chemical compound that has garnered interest due to its trifluoromethyl group, which imparts unique physical and chemical properties. This functional group increases the molecule's stability and significantly reduces its ionization constant, making it a valuable moiety in various chemical syntheses and applications .

Synthesis Analysis

The synthesis of 7-(Trifluoromethyl)quinoline derivatives has been explored through various methods. One approach involves the TBAB-catalyzed nucleophilic addition/cyclization reaction of o-arylalkynylquinoline aldehydes with trimethyl trifluoromethyl silane, cesium fluoride, and water, yielding dihydrofuroquinoline derivatives . Another method starts from m-trifluorotoluidine to prepare both 5- and 7-trifluoroquinolines, marking the first synthesis of fluorinated quinolines with fluorine in the side chain . Additionally, bis(trifluoromethyl)-substituted quinolinoquinolines have been synthesized from 1-CF3-prop-2-yne 1-iminium triflate salts and diaminonaphthalene through a twofold pyridoannelation sequence .

Molecular Structure Analysis

The molecular structure of 7-(Trifluoromethyl)quinoline derivatives has been characterized using various spectral studies. For instance, the structure of a N-alkyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-7-(trifluoromethyl) quinolin-4-amine derivative was confirmed by X-ray crystallographic study . The introduction of the trifluoromethyl group at specific positions on the quinoline ring has been shown to influence the biological activity and physicochemical properties of the compounds .

Chemical Reactions Analysis

The chemical reactivity of 7-(Trifluoromethyl)quinoline derivatives has been explored in the context of developing antimicrobial and antiparasitic agents. For example, some derivatives have shown significant activity against microorganisms such as Mycobacterium smegmatis and Pseudomonas aeruginosa, as well as antifungal activity against Candida albicans and Penicillium chrysogenum . Other derivatives have been evaluated for their activity against parasites like Trypanosoma brucei rhodesiense and Plasmodium falciparum, with some compounds exhibiting potential as lead compounds for treating tropical diseases .

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-(Trifluoromethyl)quinoline derivatives are influenced by the trifluoromethyl group. This group contributes to good physicochemical properties such as stability to light and solubility in aqueous solutions . The introduction of the trifluoromethyl group also affects the binding affinity of the derivatives to biological receptors, as seen in binding assays toward benzodiazepine and adenosine receptors . The synthesis and purification of 7-amino-4-(trifluoromethyl)coumarin, a related compound, have been investigated for its potential as a fluorescent marker for proteinase detection .

Scientific Research Applications

1. Antimicrobial Studies

  • Application Summary : 7-(Trifluoromethyl)quinoline has been used in the synthesis of new series of quinoline carbohydrazide derivatives and N-alkyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-7-(trifluoromethyl) quinolin-4-amine derivatives . These compounds were tested for their antibacterial performance against Mycobacterium smegmatis and Pseudomonas aeruginosa, and antifungal activity against Candida albicans and Penicillium chrysogenum .
  • Methods of Application : The compounds were synthesized and characterized by spectral studies . The structure of one of the compounds was confirmed by X-ray crystallographic study .
  • Results : Compounds 7a and 9c showed significant antimicrobial activity against all the tested microorganisms . Among all the compounds, 6d and 6e showed the lowest MIC value of 6.25 μg mL −1 against Mycobacterium smegmatis, indicating these compounds can be possible future antituberculosis agents .

2. Antibacterial Activity

  • Application Summary : 7-Trifluoromethyl-4-hydroxy quinoline-3-carboxylic acid ethyl ester, a derivative of 7-(Trifluoromethyl)quinoline, was reacted with amino acids to furnish amino acid functionalized quinolines . These compounds were tested for their antibacterial activity against Gram +ve and Gram -ve bacterial strains .
  • Methods of Application : The hydroxyquinoline was reacted with amino acids to furnish amino acid functionalized quinolines . The compounds were alkylated by ethyl iodide followed by hydrolysis .
  • Results : The compounds 11e and 11b were found to be promising in terms of their antibacterial activity .

3. Lipid Research

  • Application Summary : 7-(Trifluoromethyl)quinoline-4-thiol was used to investigate the mechanism of generation of lipid-poor particles from high-density lipoprotein induced by cholesteryl ester transfer protein .
  • Methods of Application : The specific experimental procedures are not detailed in the source .
  • Results : The specific results or outcomes are not detailed in the source .

4. Drug Design

  • Application Summary : Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . This includes 7-(Trifluoromethyl)quinoline and its derivatives .
  • Methods of Application : The specific experimental procedures are not detailed in the source .
  • Results : The specific results or outcomes are not detailed in the source .

5. Synthesis of New Derivatives

  • Application Summary : The synthesis of two new series of 7-(trifluoromethyl)-4-hydroxy substituted quinoline carbohydrazide derivatives and N-alkyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-7-(trifluoromethyl) quinolin-4-amine derivatives .
  • Methods of Application : The compounds were synthesized and characterized by spectral studies . The structure of one of the compounds was confirmed by X-ray crystallographic study .
  • Results : The specific results or outcomes are not detailed in the source .

6. Lipid Research

  • Application Summary : 7-(Trifluoromethyl)quinoline-4-thiol was used to investigate the mechanism of generation of lipid-poor particles from high-density lipoprotein induced by cholesteryl ester transfer protein .
  • Methods of Application : The specific experimental procedures are not detailed in the source .
  • Results : The specific results or outcomes are not detailed in the source .

4. Drug Design

  • Application Summary : Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . This includes 7-(Trifluoromethyl)quinoline and its derivatives .
  • Methods of Application : The specific experimental procedures are not detailed in the source .
  • Results : The specific results or outcomes are not detailed in the source .

5. Synthesis of New Derivatives

  • Application Summary : The synthesis of two new series of 7-(trifluoromethyl)-4-hydroxy substituted quinoline carbohydrazide derivatives and N-alkyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-7-(trifluoromethyl) quinolin-4-amine derivatives .
  • Methods of Application : The compounds were synthesized and characterized by spectral studies . The structure of one of the compounds was confirmed by X-ray crystallographic study .
  • Results : The specific results or outcomes are not detailed in the source .

6. Lipid Research

  • Application Summary : 7-(Trifluoromethyl)quinoline-4-thiol was used to investigate the mechanism of generation of lipid-poor particles from high-density lipoprotein induced by cholesteryl ester transfer protein .
  • Methods of Application : The specific experimental procedures are not detailed in the source .
  • Results : The specific results or outcomes are not detailed in the source .

Safety And Hazards

7-(Trifluoromethyl)quinoline may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

7-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3N/c11-10(12,13)8-4-3-7-2-1-5-14-9(7)6-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMMSEFHVUYEEDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)C(F)(F)F)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90332685
Record name 7-(Trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90332685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(Trifluoromethyl)quinoline

CAS RN

325-14-4
Record name 7-(Trifluoromethyl)quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=325-14-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(Trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90332685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Chloro-7-(trifluoromethyl)quinoline (9.35 g, 0.0404 mol) was hydrogenated in the presence of 5% palladium on carbon (4 g) in methanol (180 mL) in the presence of triethylamine (6 mL). The solution was stirred for 3.5 hours, and then filtered through Celite. The filtrate was concentrated under reduced pressure, and the residue was treated with ethyl acetate and water. The organic layer was separated, washed with water (2×75 mL), dried over MgSO4, filtered, and concentrated under reduced pressure to a yellow solid.
Quantity
9.35 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
4 g
Type
catalyst
Reaction Step Three
Quantity
180 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Conc. sulfuric acid (4.56 g; 1.5 equiv.) was added dropwise to a mixture of 3-(trifluoromethyl)aniline (5 g; 1 equiv.), glycerol (5.14 g; 1.8 equiv.) and iodine (150 mg). The resulting reaction mixture was stirred for 1 hour at 80-90° C. and for 3 hours at 160-170° C. When the conversion was complete, the reaction mixture was diluted at room temperature with 100 ml of water, neutralised with sodium carbonate and extracted 4× with 200 ml of dichloromethane. The combined organic phases were dried over sodium sulfate, the solvent was removed under reduced pressure and the crude product was purified by column chromatography (silica gel, 10% EtOAc/hexane). 7-(Trifluoromethyl)quinoline (1.35 g; 22.13%) was obtained in the form of a white crystalline solid.
Quantity
4.56 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.14 g
Type
reactant
Reaction Step One
Quantity
150 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
227
Citations
Y Wang, J Ai, Y Wang, Y Chen, L Wang… - Journal of medicinal …, 2011 - ACS Publications
By use of an improved synthetic strategy, a series of 3,5-disubstituted and 3,5,7-trisubstituted quinolines were readily prepared. 3,5,7-Trisubstituted quinolines 21a−c, 21l, and 27a−c …
Number of citations: 119 pubs.acs.org
JG Reid, JHR Runge - Tetrahedron letters, 1990 - Elsevier
Base-mediated reaction of ortho -nitroaryl chlorides and fluorides with nitroalkanes followed by an oxidative Nef reaction provides aryl ketones. With this simple procedure, …
Number of citations: 12 www.sciencedirect.com
B Garudachari, AM Isloor, MN Satyanaraya… - RSC Advances, 2014 - pubs.rsc.org
… 16 and 27) which on condensation with hydrazine hydrate in alcoholic medium resulted 4-hydroxy-7-trifluoromethyl-quinoline-3-carboxylic acid hydrazide 5. Further, the key …
Number of citations: 22 pubs.rsc.org
R Belcher, M Stacey, A Sykes, JC Tatlow - Journal of the Chemical …, 1954 - pubs.rsc.org
… 8-Amino-7-trifluoromethylquinoline yielded the 8-hydroxy-analogue when treated with hydrochloric acid. A Skraup reaction on 4-amino-3-hydroxybenzotrifluoride …
Number of citations: 15 pubs.rsc.org
KM Dawood, T Fuchigami - The Journal of organic chemistry, 1999 - ACS Publications
Electrochemical fluorination of 2-quinolyl and 4-(7-trifluoromethyl)quinolyl sulfides bearing an electron-withdrawing group at the position α to the sulfur atom was studied. Fluorination …
Number of citations: 30 pubs.acs.org
BP Venkat Lingaiah, T Yakaiah, A Ravi Kumar… - Medicinal Chemistry …, 2013 - Springer
… was reacted with diethyl 2-(ethoxymethylene) malonate to furnish initial uncyclised product 2 which on heating in diphenylether at 260 C gave exclusively 7-trifluoromethyl quinoline 3. …
Number of citations: 8 link.springer.com
JM McCall, RE TenBrink, BV Kamdar… - Journal of medicinal …, 1986 - ACS Publications
A family of 7-(trifluoromethyl)-4-aminoquinolines that are hypotensive agents and that act by a novel sympatholytic mechanism is described. Structure-activity relationships in this series …
Number of citations: 25 pubs.acs.org
H Koçan, AK Burat - Monatshefte für Chemie-Chemical Monthly, 2013 - Springer
The synthesis of novel, symmetrical, tetrasubstituted metal-free and metallo-phthalocyanines (zinc, cobalt, manganese, indium) bearing four [7-(trifluoromethyl)quinolin-4-yl]oxy units …
Number of citations: 23 link.springer.com
D Evren, HY Yenilmez, AK Burat - Turkish Journal of …, 2014 - journals.tubitak.gov.tr
The synthesis, characterization, and spectroscopic properties of novel nonperipherally tetrasubstituted metallophthalocyanines (zinc, cobalt, copper, manganese, and indium) bearing 4 …
Number of citations: 9 journals.tubitak.gov.tr
S Deshpande, R Shivahare, U Debnath… - The Natural Products …, 2017 - ingentaconnect.com
Background: Visceral Leishmaniasis (VL) is a fatal disseminated protozoan infection. VL threatens 200 million people in 62 countries and responsible for 40,000 deaths each year. …
Number of citations: 2 www.ingentaconnect.com

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